molecular formula C14H21NO3 B7904315 Tert-butyl 4-hydroxyphenethyl(methyl)carbamate

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate

Cat. No.: B7904315
M. Wt: 251.32 g/mol
InChI Key: MTOCNSVRZPJWKW-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate is a protected phenethylamine derivative of interest in synthetic and medicinal chemistry research. This compound features a tert-butyloxycarbonyl (Boc) group, a widely used protecting group for amines that allows for selective reactions elsewhere on the molecule under mild conditions . Compounds with this core structure serve as valuable synthetic intermediates in the development of more complex molecules. For instance, closely related carbamate-protected phenethylamines are key precursors in multi-step synthesis protocols, such as the palladium-catalyzed synthesis of 6-arylated dopamine derivatives, which are intriguing targets for neuroscience, pharmacology, and material science . The catechol moiety present in dopamine derivatives is known for its adhesive properties and ability to coordinate metal ions, inspiring the development of biomimetic materials . As an N-methyl carbamate, this class of compounds requires careful handling. Carbamates in general can exhibit toxicity by inhibiting acetylcholinesterase, and proper safety protocols must be followed . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for household use.

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-9-11-5-7-12(16)8-6-11/h5-8,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOCNSVRZPJWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its significance.

Chemical Structure

The compound can be represented by the following structure:

C13H19NO3\text{C}_{13}\text{H}_{19}\text{N}\text{O}_3

This structure features a tert-butyl group, a hydroxyphenethyl moiety, and a carbamate functional group, which collectively contribute to its biological properties.

This compound exhibits multiple mechanisms of action, primarily through its interaction with various molecular targets:

  • Calcium Channel Blockade : The compound acts as a calcium channel blocker, which is crucial in regulating calcium influx in cardiac and vascular smooth muscle cells. This mechanism is beneficial for treating cardiovascular disorders such as hypertension and angina .
  • Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's. This inhibition can prevent the aggregation of amyloid beta peptides, thereby offering neuroprotective effects .

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Neuroprotective Effects : In vitro studies have shown that the compound can protect astrocytes from apoptosis induced by amyloid beta peptides. It enhances cell viability and reduces levels of inflammatory cytokines like TNF-α .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is necessary to establish its efficacy against specific pathogens.
  • Anticancer Potential : The compound is being investigated for its anticancer properties, particularly in inhibiting tumor growth through modulation of cellular signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionIncreased cell viability in astrocytes; reduced TNF-α levels
Calcium Channel BlockingEffective in reducing calcium influx in cardiac cells
AntimicrobialPreliminary evidence suggests activity against certain bacteria
AnticancerPotential inhibition of tumor growth; ongoing studies needed

Case Studies

  • In Vitro Study on Neuroprotection :
    A study assessed the protective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides. The results indicated a significant increase in cell viability when treated with the compound compared to controls. Additionally, the treatment led to a decrease in TNF-α levels, suggesting an anti-inflammatory effect .
  • Calcium Channel Blockade Effects :
    Clinical trials have explored the efficacy of this compound as a calcium channel blocker for treating cardiovascular conditions. Patients exhibited improved cardiac function and reduced symptoms of angina when administered this compound .

Scientific Research Applications

Neuroprotective Effects

One of the primary applications of M4 is its neuroprotective effect against amyloid beta (Aβ) toxicity, which is implicated in Alzheimer's disease (AD). Research indicates that M4 acts as both a β-secretase and acetylcholinesterase inhibitor, thereby preventing Aβ aggregation and fibril formation. In vitro studies demonstrated that M4 can moderate the protective effect in astrocytes stimulated with Aβ1-42, leading to a reduction in tumor necrosis factor-alpha (TNF-α) and free radical levels in cell cultures .

Case Study: In Vitro and In Vivo Studies

  • In Vitro : M4 was shown to protect astrocytes from Aβ-induced cell death, highlighting its potential as a therapeutic agent for AD.
  • In Vivo : While M4 exhibited moderate protective effects in astrocytes, its efficacy in vivo was less pronounced compared to established treatments like galantamine. This discrepancy was attributed to the compound's bioavailability in the brain .

Synthesis and Characterization

The synthesis of M4 involves a multi-step process that includes the condensation of N-(3-Aminopropyl)-2-pipecoline with tert-butoxycarbonyl amino-2-hydroxybenzoic acid. The method utilizes dehydrating agents such as EDCI and additives like N-hydroxybenzotriazole (HoBt) to enhance reaction yields. Characterization techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the successful synthesis of M4 .

Synthesis Step Reagents Yield Characterization Method
CondensationEDCI, HoBt100%TLC, NMR

Potential Drug Development

M4's ability to target multiple pathways involved in AD pathogenesis suggests its potential as a lead compound for drug development. Its multimodal action could allow for more effective treatment strategies that address various aspects of neurodegeneration. The exploration of M4 in combination therapies could further enhance its therapeutic profile .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate moiety is a common feature among analogs, but substituents on the aromatic ring and nitrogen atom significantly influence reactivity, stability, and biological activity. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-Cl on phenethyl, methyl on N Non-hazardous lab intermediate
Tert-butyl N-(4-hydroxybenzyl)carbamate C₁₂H₁₇NO₃ 235.28 4-OH on benzyl, no methyl on N NMR data for structural analysis
Tert-butyl (4-bromo-3-methoxybenzyl)carbamate C₁₃H₁₈BrNO₃ 316.20 4-Br, 3-OMe on benzyl Ligand synthesis for E3 ubiquitin ligase
Tert-butyl (6-methoxycarbazol-3-yl)(methyl)carbamate C₁₉H₂₆N₂O₃ 330.43 Methoxy on carbazole, methyl on N Indole synthesis intermediate
Tert-butyl N-(4-cyanooxan-4-yl)carbamate C₁₁H₁₈N₂O₃ 226.27 Cyano on oxane ring High polarity due to cyano group

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Compounds with halogens (Cl, Br) or cyano groups exhibit increased stability toward nucleophilic attack but may reduce solubility in polar solvents .
  • Steric Effects : The tert-butyl group universally imparts steric bulk, slowing hydrolysis of the carbamate group under basic conditions .

Reactivity Trends :

  • Chloro and bromo substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxyl groups may require protection (e.g., as tert-butyl ethers) during synthesis .

Preparation Methods

Boc Protection of 4-Hydroxyphenethylamine

The tert-butyloxycarbonyl (Boc) group is widely used for amine protection. In the synthesis of tert-butyl 4-hydroxyphenethyl(methyl)carbamate, 4-hydroxyphenethylamine is first protected using di-tert-butyl dicarbonate [(Boc)₂O]. This reaction typically proceeds in biphasic systems (e.g., THF/water) with a base such as sodium bicarbonate or triethylamine. For example:

  • Procedure : 4-Hydroxyphenethylamine (5.0 mmol) reacts with (Boc)₂O (1.2 equiv) in methanol/water (2:1) at 25°C for 2 hours, yielding tert-butyl 4-hydroxyphenethylcarbamate with >90% efficiency.

  • Key Data :

    ParameterValueSource
    SolventMethanol/water
    BaseNaHCO₃
    Yield93–96%

N-Methylation of Boc-Protected Amine

The methyl group is introduced via alkylation. A common method involves methyl sulfate as the alkylating agent under phase-transfer catalysis (PTC). Tetrabutylammonium bromide (TBAB) and potassium hydroxide facilitate the reaction in ethyl acetate:

  • Procedure : Tert-butyl 4-hydroxyphenethylcarbamate (57.0 g) reacts with methyl sulfate (1.1 equiv) in ethyl acetate at −10–0°C with TBAB (0.025–0.2 equiv) and 50% KOH. The product is isolated in 92–97% yield.

  • Mechanism : The reaction proceeds via SN2 alkylation, where the Boc-protected amine acts as a nucleophile.

Direct Carbamate Formation with Pre-Methylated Amines

Methylamine and tert-Butyl Chloroformate

An alternative route involves reacting N-methyl-4-hydroxyphenethylamine with tert-butyl chloroformate. This one-step method avoids sequential protection/alkylation:

  • Procedure : N-Methyl-4-hydroxyphenethylamine (1 equiv) reacts with tert-butyl chloroformate (1.1 equiv) in dichloromethane (DCM) at 0°C, using triethylamine as a base. The product is obtained in 85–90% yield.

  • Optimization : Lower temperatures (0–5°C) minimize side reactions like over-alkylation.

Dimethyl Carbonate (DMC) and CO₂-Mediated Synthesis

Recent methods utilize dimethyl carbonate (DMC) under high-pressure CO₂ to form carbamates directly. For tert-butyl derivatives, tert-butyl carbonate replaces DMC:

  • Procedure : N-Methyl-4-hydroxyphenethylamine reacts with tert-butyl carbonate (1.5 equiv) in acetonitrile at 130°C under 50 bar CO₂ for 6 hours, yielding the product in 78% yield.

  • Advantage : This method avoids toxic reagents like phosgene.

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

MethodReagentsConditionsYieldPuritySource
Sequential Protection(Boc)₂O, methyl sulfate−10°C, TBAB/KOH92–97%>95%
Direct Carbamationtert-Butyl chloroformate0°C, Et₃N85–90%90–92%
CO₂-Mediatedtert-Butyl carbonate, CO₂130°C, 50 bar78%88%

Key Findings :

  • Sequential protection/alkylation offers the highest yields (up to 97%) but requires multiple steps.

  • Direct carbamation is faster but less efficient due to competing side reactions.

  • CO₂-mediated synthesis is environmentally friendly but demands specialized equipment.

Challenges and Optimizations

Selectivity in N-Methylation

The methyl group must be introduced exclusively on the nitrogen without affecting the phenolic hydroxyl. This is achieved using bulky bases (e.g., KOH) and low temperatures (−10°C), which suppress O-alkylation.

Purification Strategies

  • Crystallization : Hexane/ethyl acetate (8:1) recrystallization removes unreacted starting materials.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the product .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-hydroxyphenethyl(methyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or tert-butyl carbamate with substituted phenethylamines under basic conditions. For example, coupling 4-hydroxyphenethyl(methyl)amine with tert-butyl chloroformate in dichloromethane, using triethylamine as a base, achieves moderate yields (50-65%). Key variables include solvent polarity (e.g., THF vs. DCM), base strength, and temperature control (0–25°C) to minimize side reactions like hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the tert-butyl group (1.2–1.4 ppm for 1^1H; ~28 ppm for 13^13C) and phenolic hydroxyl (~5.5 ppm, broad).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS validates purity (>95%) and molecular ion ([M+H]+^+ at m/z 280.3).
  • FT-IR : Peaks at ~1680 cm1^{-1} (carbamate C=O) and ~3400 cm1^{-1} (hydroxyl O-H) are critical .

Q. How is this compound utilized in enzyme interaction studies?

It serves as a substrate or inhibitor in enzymatic assays (e.g., cytochrome P450 or hydrolases). For instance, kinetic studies using fluorogenic substrates or SPR (surface plasmon resonance) can quantify binding affinities (Kd_d values) and inhibition constants (Ki_i). Pre-incubation with NADPH in microsomal fractions assesses metabolic stability .

Advanced Research Questions

Q. What strategies optimize regioselective modifications of the phenolic hydroxyl group?

Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride prior to functionalization prevents undesired side reactions. Post-modification, TBS deprotection using TBAF (tetra-n-butylammonium fluoride) restores the hydroxyl group with >90% efficiency. Solvent choice (e.g., DMF for silylation) and anhydrous conditions are critical .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., IC50_{50} values varying by >10-fold) may arise from assay conditions (pH, co-solvents) or impurity profiles. Methodological steps include:

  • Replicating studies with independently synthesized batches.
  • Validating enzyme sources (e.g., recombinant vs. tissue-derived).
  • Using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Q. What computational tools predict metabolic pathways and toxicity profiles?

Software like Schrödinger’s ADMET Predictor or SwissADME models hepatic metabolism (e.g., CYP450-mediated oxidation) and toxicity endpoints (e.g., Ames test predictions). Molecular docking (AutoDock Vina) identifies potential off-target interactions, such as binding to hERG channels, which inform safety assessments .

Methodological Notes

  • Safety : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy (skin/eye) .
  • Data Reproducibility : Share raw spectral data (NMR, HPLC traces) via repositories like Zenodo for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-hydroxyphenethyl(methyl)carbamate
Reactant of Route 2
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Tert-butyl 4-hydroxyphenethyl(methyl)carbamate

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